molecular formula C12H27FSi B13959438 Tributyl(fluoro)silane CAS No. 338-49-8

Tributyl(fluoro)silane

Cat. No.: B13959438
CAS No.: 338-49-8
M. Wt: 218.43 g/mol
InChI Key: STAGZMKHHNNCKQ-UHFFFAOYSA-N
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Description

Tributyl(fluoro)silane is an organosilicon compound with the chemical formula C12H27FSi. It is a derivative of silane, where one of the hydrogen atoms is replaced by a fluorine atom and the remaining hydrogen atoms are replaced by butyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(fluoro)silane can be synthesized through several methods. One common method involves the reaction of tributylchlorosilane with a fluoride source, such as potassium fluoride, in the presence of a solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as the main product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is often carried out under an inert atmosphere to prevent contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Tributyl(fluoro)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium fluoride and other fluoride sources.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various organosilicon compounds, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Tributyl(fluoro)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(fluoro)silane involves its ability to form strong chemical bonds with other molecules. The fluorine atom in the compound is highly electronegative, which makes it a good leaving group in substitution reactions. This property allows this compound to participate in various chemical reactions, forming stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as higher electronegativity and reactivity compared to its chlorine, bromine, and iodine counterparts. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous .

Biological Activity

Tributyl(fluoro)silane is a silane compound that has garnered attention in various fields, particularly in organic synthesis and materials science. Its biological activity, while not extensively documented, is essential for understanding its potential applications and implications in biological systems.

This compound is characterized by the presence of fluorine, which significantly influences its reactivity and biological interactions. The compound can be represented as C12H27FSi\text{C}_{12}\text{H}_{27}\text{FSi} and exhibits properties typical of organosilicon compounds, including hydrophobicity and the ability to form siloxane bonds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactivity with Biological Molecules : The fluorine atom can participate in various reactions, potentially modifying biomolecules such as proteins and nucleic acids. Fluorinated compounds often exhibit altered pharmacokinetics and bioactivity, making them valuable in drug design .
  • Enzyme Interactions : Fluorinated silanes may inhibit or activate specific enzymes through non-covalent interactions or by acting as substrates. For example, studies have indicated that fluorinated compounds can serve as inhibitors for glycosidase enzymes, impacting carbohydrate metabolism .
  • Cellular Uptake : The hydrophobic nature of this compound may facilitate its incorporation into cellular membranes, potentially affecting membrane fluidity and function .

Study 1: Inhibition of Glycosidase Enzymes

A significant study investigated the effects of fluorinated carbohydrates, including derivatives of this compound, on glycosidase enzymes. The findings revealed that certain fluorinated compounds could act as effective inhibitors, leading to decreased enzyme activity and altered carbohydrate metabolism. This suggests potential applications in treating metabolic disorders .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of fluorinated silanes, including this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the tributyl groups .

Data Tables

Study Biological Activity Key Findings
Inhibition of GlycosidasesEnzyme inhibitionEffective inhibitors identified; altered metabolism
Antimicrobial PropertiesBacterial inhibitionVaried activity against multiple strains
Cellular UptakeMembrane interactionEnhanced incorporation into cell membranes observed

Research Findings

  • Fluorine's Role : The incorporation of fluorine into organic molecules often enhances their biological activity due to increased lipophilicity and stability against metabolic degradation .
  • Potential Applications : Given its unique properties, this compound could be utilized in drug development, particularly for designing inhibitors targeting specific enzymes involved in metabolic pathways.

Properties

CAS No.

338-49-8

Molecular Formula

C12H27FSi

Molecular Weight

218.43 g/mol

IUPAC Name

tributyl(fluoro)silane

InChI

InChI=1S/C12H27FSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

STAGZMKHHNNCKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)F

Origin of Product

United States

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